Pyridine-2-carbaldehyde ethylene acetal

Description

The exact mass of the compound Pyridine, 2-(1,3-dioxolan-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111055. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine-2-carbaldehyde ethylene acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2-carbaldehyde ethylene acetal including the price, delivery time, and more detailed information at info@benchchem.com.

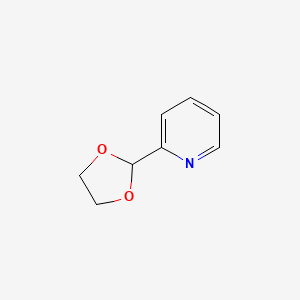

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSCKCFSKOKOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063980 | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-54-9 | |

| Record name | 2-(1,3-Dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxalan-2-yl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB42JFC1XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Whitepaper: Pyridine-2-carbaldehyde Ethylene Acetal

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and data integrity.

The "Masked" Electrophile: Synthesis, Stability, and Ortho-Lithiation Utility

Executive Summary

Pyridine-2-carbaldehyde ethylene acetal (CAS: 13623-25-1) serves as a critical "latent" electrophile in heterocyclic chemistry. Its primary utility lies in masking the reactive aldehyde functionality of pyridine-2-carboxaldehyde. This protection enables chemical operations that are otherwise incompatible with electrophilic carbonyls—specifically, organometallic functionalization (lithiation) of the pyridine ring and nucleophilic attacks on remote positions.

This guide details the physiochemical profile, a robust Dean-Stark synthesis protocol, and the mechanistic logic for its use in Directed ortho-Metalation (DoM) strategies.

Physiochemical Profile & Identification

The molecule consists of a pyridine ring substituted at the C2 position with a 1,3-dioxolane ring. The acetal moiety renders the compound stable to basic and nucleophilic conditions but highly labile to aqueous acid.

| Property | Data | Note |

| IUPAC Name | 2-(1,3-Dioxolan-2-yl)pyridine | |

| CAS Number | 13623-25-1 | Distinct from the aldehyde (1121-60-4) |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |

| Boiling Point | ~190.9°C (at 760 mmHg) | Typically distilled under vacuum (e.g., 110°C @ 15 mmHg) |

| Solubility | DCM, THF, Toluene, Ethanol | Miscible in most organic solvents |

| Stability | Base: High | Acid: Low | Stable to R-Li, LDA, NaH |

Synthetic Architecture

The synthesis relies on a reversible acid-catalyzed condensation between pyridine-2-carboxaldehyde and ethylene glycol. Because the equilibrium constant (

Protocol: Dean-Stark Azeotropic Distillation

-

Scale: 100 mmol (approx. 10.7 g of aldehyde).

-

Reagents:

-

Pyridine-2-carboxaldehyde (1.0 equiv).

-

Ethylene Glycol (1.5 - 2.0 equiv).

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

-

Solvent: Toluene (Reagent Grade).

-

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add pyridine-2-carboxaldehyde, ethylene glycol, and pTsOH to the flask. Add Toluene (approx. 100 mL).

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Toluene and water will form a heteroazeotrope (bp ~85°C) and condense into the trap.

-

Monitoring: Continue reflux until water accumulation in the trap ceases (typically 4–6 hours).

-

Checkpoint: The theoretical water yield is 1.8 mL per 100 mmol. Stop when this volume is approached.

-

-

Workup: Cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis during concentration).

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (short path) to obtain the pure acetal.

Workflow Visualization

Figure 1: Critical path for the synthesis of Pyridine-2-carbaldehyde ethylene acetal, emphasizing water removal and acid neutralization.

Reactivity & Mechanistic Utility

The primary value of this molecule is its ability to direct lithiation to the C3 position (the ortho position relative to the acetal) while preventing nucleophilic attack on the carbonyl carbon.

The Challenge: Nucleophilic Attack vs. Deprotonation

Unprotected pyridine aldehydes react violently with organolithiums (R-Li) via nucleophilic addition to the carbonyl. Even if protected, the pyridine ring is susceptible to nucleophilic attack at C2/C6 by strong nucleophiles like n-BuLi.

The Solution: Directed ortho-Metalation (DoM)

The 1,3-dioxolane group acts as a weak Directing Metalation Group (DMG) . However, the pyridine nitrogen is a stronger director. To achieve selective C3-functionalization:

-

Base Selection: Use non-nucleophilic, sterically hindered bases like LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) . Avoid n-BuLi, which may attack the ring.

-

Mechanism: The lithium coordinates to the acetal oxygens and/or the pyridine nitrogen. This "complex-induced proximity effect" (CIPE) brings the base into position to deprotonate the C3 hydrogen.

Reaction Pathway: C3 Functionalization

Figure 2: The protection-functionalization-deprotection cycle. The acetal enables C3-lithiation that is impossible with the parent aldehyde.

Applications in Medicinal Chemistry

The acetal is not merely a storage form; it is a building block for complex scaffolds.

-

Bipyridine Ligand Synthesis:

-

The acetal allows for the coupling of the pyridine ring (via Stille or Suzuki methods if halogenated) without compromising the aldehyde, which is needed for subsequent Schiff base formation.

-

-

Fragment-Based Drug Discovery (FBDD):

-

Used to introduce the pyridine moiety into "privileged structures" (e.g., kinase inhibitors) where the aldehyde is later converted to an amine (reductive amination) or a heterocycle (e.g., imidazole formation).

-

Handling & Stability References

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The acetal can hydrolyze slowly in moist air due to ambient acidity.

-

Safety: Irritant. Standard PPE (gloves, goggles) required.

-

QC: The acetal proton appears as a distinct singlet in ¹H NMR at approximately δ 5.8–6.0 ppm , clearly separated from the aromatic signals.

References

-

Synthesis & Properties

-

Lithiation Methodology

-

Physical Data Verification

-

Application in Synthesis

Sources

Preamble: The Strategic Importance of the Pyridine-Acetal Moiety

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Pyridine-2-carboxaldehyde Cyclic Acetals

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties, hydrogen bonding capabilities, and ability to enhance the solubility and bioavailability of therapeutic agents.[1] When derivatized at the 2-position with a cyclic acetal, the resulting structure, a pyridine-2-carboxaldehyde cyclic acetal, transcends its traditional role as a simple protected aldehyde. This moiety becomes a nuanced structural element, offering a unique combination of steric, electronic, and conformational properties that can be strategically exploited. This guide provides a comprehensive technical overview of this critical chemical entity, from its fundamental structural characteristics and conformational preferences to its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Moiety: A Structural and Conformational Deep Dive

The behavior and utility of a pyridine-2-carboxaldehyde cyclic acetal are dictated by the interplay between the aromatic pyridine ring and the aliphatic acetal ring. Understanding this relationship is paramount for its effective application.

Conformational Landscape: The Critical syn/anti Equilibrium

A key, and often underappreciated, structural feature is the rotational conformation around the C2-C(acetal) bond. This rotation gives rise to two primary conformers: syn and anti. The preference is dictated by the stereoelectronic repulsion between the lone pair of electrons on the pyridine nitrogen and the lone pairs on the acetal oxygen atoms.

Computational and experimental studies on analogous N'-(2-pyridyl)formamidines have shown a strong preference for the anti conformation, where the pyridine nitrogen lone pair is directed away from the substituent group. This preference is driven by minimizing both steric hindrance and lone-pair/lone-pair repulsion. This conformational bias is a critical design element, as it orients the pyridine ring in a predictable manner, which can be crucial for receptor binding or directing intermolecular interactions.

Caption: Conformational isomers of pyridine-2-carboxaldehyde cyclic acetal.

The Acetal Ring: More Than a Protective Shield

While acetal formation is a classic strategy for protecting aldehydes, the cyclic acetal in this context imparts specific properties:

-

Steric Influence: The acetal group provides significant steric bulk, which can be used to probe binding pockets or enforce specific molecular geometries.

-

Lipophilicity Modulation: Conversion of the polar aldehyde to a less polar acetal modifies the compound's lipophilicity, impacting its solubility and membrane permeability.

-

Metabolic Stability: The acetal is generally stable to metabolic degradation, offering an advantage over the more reactive aldehyde.

Synthetic Strategies and Mechanistic Rationale

The construction of pyridine-2-carboxaldehyde cyclic acetals can be approached through several distinct methodologies, the choice of which depends on the substrate's complexity and desired reaction conditions.

Protocol 1: Classical Acid-Catalyzed Acetalization

This is the most direct and widely used method for preparing simple cyclic acetals. The mechanism relies on the acid-catalyzed activation of the aldehyde carbonyl, followed by nucleophilic attack by the diol.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

-

Solvent & Water Removal: Toluene is the solvent of choice as it forms an azeotrope with water. By using a Dean-Stark apparatus, the water generated during the reaction is continuously removed, driving the equilibrium towards the formation of the acetal product, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add pyridine-2-carboxaldehyde (1.0 eq).

-

Add toluene to create a ~0.8 M solution.

-

Add ethylene glycol (1.1 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once water evolution ceases, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by distillation or column chromatography to yield the product, 2-(1,3-dioxolan-2-yl)pyridine.[2]

Protocol 2: Pyridine-Promoted Cyclization with Activated Alcohols

A novel and elegant transformation occurs between pyridine-2-carboxaldehyde and γ-hydroxy-α,β-acetylenic esters, which proceeds without any external additives.[3][4]

Mechanistic Rationale: This reaction is uniquely promoted by the intrinsic basicity of the pyridine nitrogen.[3][4] The nitrogen atom acts as an internal base, deprotonating the hydroxyl group of the substrate. The resulting alkoxide then undergoes an intramolecular attack on the aldehyde carbonyl. The proximity and inherent basicity of the pyridine nitrogen are crucial for this transformation to occur under mild conditions.[3] Notably, this reaction does not proceed with 3- or 4-pyridinecarboxaldehyde, highlighting the critical role of the ortho-positioning.[3]

Caption: Comparative workflow of synthetic routes to the target acetal.

Physicochemical Properties and Characterization

The structural integrity of synthesized pyridine-2-carboxaldehyde cyclic acetals is confirmed through a combination of spectroscopic methods and stability assays.

Spectroscopic Signature

The formation of the acetal introduces characteristic signals in NMR and IR spectra.

| Analysis | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | Pyridine Ring | δ 7.2-8.6 ppm | Complex multiplet pattern typical of a 2-substituted pyridine. |

| Acetal Proton (CH) | δ 5.5-6.0 ppm | A sharp singlet, significantly downfield from typical alkyl protons. | |

| Acetal Methylene (OCH₂) | δ 3.9-4.2 ppm | Multiplet signals from the ethylene glycol bridge. | |

| ¹³C NMR | Pyridine Ring | δ 120-155 ppm | Four distinct aromatic carbon signals. |

| Acetal Carbon (CH) | δ 100-105 ppm | Characteristic signal for an acetal carbon. | |

| Acetal Methylene (OCH₂) | δ ~65 ppm | Signal for the equivalent carbons of the ethylene glycol bridge. | |

| IR Spec. | C=O Stretch | Absent | Disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) is indicative of reaction completion. |

| C-O Stretch | 1050-1150 cm⁻¹ | Strong, characteristic acetal C-O stretching bands appear. |

Stability Profile: Unexpected Robustness to Acid

Contrary to typical acetals which are readily hydrolyzed under acidic conditions, cyclic acetals of pyridine-2-carboxaldehyde exhibit remarkable stability towards acid.[3][5]

The Self-Validating System: This stability provides an internal validation of the structure's electronic nature. The mechanism of acid-catalyzed hydrolysis requires protonation of an acetal oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion. In the case of the pyridine-2-carboxaldehyde acetal, any attempt to form the positive charge on the benzylic carbon is strongly disfavored. The adjacent pyridine nitrogen, being protonated under acidic conditions, becomes a powerful electron-withdrawing group, which severely destabilizes the incipient carbocation.[3] Therefore, the acetal remains inert to reagents like trifluoroacetic acid (TFA).[3]

Applications in Drug Discovery and Coordination Chemistry

The unique structural and chemical properties of pyridine-2-carboxaldehyde and its derivatives make them valuable in both pharmaceutical and materials science contexts.

A Privileged Scaffold in Medicinal Chemistry

The pyridine moiety is a well-established "privileged scaffold" in drug design.[1] Derivatives of pyridine-2-carboxaldehyde are integral to numerous therapeutic agents.[6]

-

Anticancer Agents: The thiosemicarbazone derivative of pyridine-2-carboxaldehyde has been explored for its antitumor activity.[7][8] In the design of novel IDO1 inhibitors for immunotherapy, 2,3-disubstituted pyridines have been successfully employed as replacements for quinoline systems to improve metabolic stability while maintaining potent activity.[9]

-

Ligand-Target Interactions: The pyridine nitrogen is an excellent hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in protein active sites, such as arginine.[9]

A Versatile Ligand in Coordination Chemistry

Pyridine-2-carboxaldehyde and its derivatives, including the acetal, can function as effective ligands in coordination chemistry. The parent aldehyde typically acts as a bidentate κ²(N,O) chelating ligand, binding to a metal center through both the pyridine nitrogen and the carbonyl oxygen.[10][11] While the acetal form blocks the oxygen's direct coordination, the pyridine nitrogen remains a potent coordination site, and the overall structure can be used to build more complex supramolecular assemblies.

Conclusion and Future Outlook

The pyridine-2-carboxaldehyde cyclic acetal is far more than a simple protected aldehyde. Its distinct conformational preferences, unexpected acid stability, and the inherent biological relevance of its pyridine core make it a highly strategic building block. For drug development professionals, it offers a metabolically stable scaffold with predictable geometry. For materials scientists, it provides a versatile component for constructing complex coordination networks. A thorough understanding of its structural nuances and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in designing the next generation of functional molecules.

References

- Title: Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors Source: ACS Medicinal Chemistry Letters URL

-

Title: Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters Source: Organic Letters URL: [Link]

-

Title: Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes Source: Dalton Transactions URL: [Link]

- Title: Chemistry of Amidines. Part 3.' Analysis of Conformation about the N'-Pyridyl Bond in N'- (2- Pyridy1)

-

Title: Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and gamma-Hydroxy-alpha,beta-Acetylenic Esters Source: PubMed URL: [Link]

-

Title: Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex Source: Dalton Transactions URL: [Link]

-

Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: Journal of Pharmaceutical Research International URL: [Link]

-

Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein Source: YouTube URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]

- 3. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and gamma-Hydroxy-alpha,beta-Acetylenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Solubility of Pyridine-2-Carbaldehyde Ethylene Acetal in Organic Solvents

[1]

Executive Summary

Pyridine-2-carbaldehyde ethylene acetal (CAS: 5693-54-9), also known as 2-(1,3-dioxolan-2-yl)pyridine , serves as a critical protected intermediate in organic synthesis.[1][2] By masking the electrophilic aldehyde of pyridine-2-carboxaldehyde, it allows for lithiation and coupling reactions on the pyridine ring without self-condensation.[1]

This guide provides a definitive technical analysis of its solubility profile. Unlike simple hydrocarbons, this molecule exhibits a dual-polarity character : the lipophilic dioxolane ring and the basic, H-bond accepting pyridine nitrogen dictate a complex solubility landscape.[1] Successful handling requires selecting solvents that not only dissolve the compound but also maintain the integrity of the acid-sensitive acetal functionality.[1]

Physicochemical Profile & Solubility Drivers

Understanding the solubility of this acetal requires analyzing its structural components. It is not merely "soluble in organics"; its behavior is governed by specific intermolecular forces.[1]

Structural Analysis[3]

-

Pyridine Ring: Provides aromatic character and a basic nitrogen lone pair (pKa of conjugate acid ~5.2).[1] This makes the compound miscible with polar aprotic solvents and sensitive to pH in aqueous media.

-

1,3-Dioxolane Ring: A cyclic acetal that imparts ether-like solubility properties.[1] It increases lipophilicity (LogP ~0.[1]3) compared to the parent aldehyde but remains sensitive to aqueous acids.

| Property | Value | Implication for Solubility |

| Physical State | Liquid (Colorless to pale yellow) | Miscible with most organic solvents; does not require lattice energy disruption (unlike solids).[1] |

| LogP (Predicted) | ~0.3 | Amphiphilic.[1] Highly soluble in medium-polarity organics (DCM, THF).[1] |

| Boiling Point | ~110–120 °C (at reduced pressure) | High boiling point allows for reflux in Toluene/Xylene without loss.[1] |

| Acid Sensitivity | High | Critical: Hydrolyzes to aldehyde in wet acidic solvents.[1] |

Solubility Landscape by Solvent Class

The following analysis categorizes solvents by their utility in synthesis, extraction, and purification of pyridine-2-carbaldehyde ethylene acetal.

A. Aromatic Hydrocarbons (Toluene, Benzene)[3]

-

Solubility: Excellent (Miscible)

-

Technical Context: Toluene is the primary solvent for synthesis .[1] The acetal is typically formed by refluxing pyridine-2-carboxaldehyde with ethylene glycol in toluene using a Dean-Stark trap to remove water.[1]

-

Protocol Note: The compound is stable in refluxing toluene, making it the ideal medium for high-temperature functionalization.[1]

B. Chlorinated Solvents (DCM, Chloroform)[3]

-

Solubility: Excellent (Miscible)

-

Technical Context: Dichloromethane (DCM) is the standard solvent for extraction and isolation .[1] The dipole-dipole interactions between the acetal oxygens and DCM facilitate high loading capacities during workup.[1]

-

Protocol Note: Avoid using chloroform that has not been stabilized, as traces of HCl can initiate hydrolysis.[1]

C. Ethers (THF, Diethyl Ether, 1,4-Dioxane)[3]

-

Solubility: Excellent (Miscible)

-

Technical Context: THF is the solvent of choice for lithiation reactions .[1] The acetal group directs ortho-lithiation (though less strongly than amides).[1] The coordination ability of THF stabilizes the lithiated intermediate.

-

Protocol Note: Ensure THF is anhydrous. Moisture will not precipitate the acetal but will quench reactive intermediates.

D. Alcohols (Methanol, Ethanol)

-

Solubility: High [1]

-

Risk Factor: Moderate to High [1]

-

Mechanism: While physically soluble, alcohols pose a chemical risk.[1] In the presence of even trace acid (catalytic protons), transacetalization can occur, swapping the ethylene glycol backbone for methoxy/ethoxy groups, or reverting to the aldehyde if water is present.

-

Recommendation: Use alcohols only under strictly basic or neutral conditions.

E. Aliphatic Hydrocarbons (Hexanes, Heptane)

-

Solubility: Moderate [1]

-

Technical Context: The polarity of the pyridine nitrogen reduces solubility in pure alkanes compared to aromatics.[1]

-

Application: Hexane is often used as a co-solvent to precipitate impurities or in column chromatography (e.g., EtOAc/Hexane gradients).[1] The acetal will elute in the mid-polar range.

Mechanistic Visualization

The following diagram illustrates the solvation mechanisms and the critical stability threshold (pH) that researchers must navigate.

Figure 1: Solvation mechanisms and stability risks.[1] Toluene and THF provide stability, while protic solvents introduce hydrolysis risks under acidic conditions.

Practical Protocols & Solvent Selection[1][3][4][5]

Protocol 1: Synthesis & Isolation (Solvent: Toluene -> DCM)

This workflow utilizes the differential solubility to drive the reaction and isolate the product.

-

Reaction: Dissolve pyridine-2-carboxaldehyde (1 eq) and ethylene glycol (1.2 eq) in Toluene . Add catalytic p-TsOH.[1]

-

Reflux: Heat to reflux with a Dean-Stark trap. The acetal is soluble in boiling toluene; water is removed azeotropically.

-

Quench: Cool to RT. Add saturated aqueous NaHCO₃.[1]

-

Why? Neutralizes p-TsOH to prevent hydrolysis during workup.[1]

-

-

Extraction: Separate layers. Extract the aqueous layer with DCM (Dichloromethane) .[1]

-

Solubility Check: The acetal partitions strongly into DCM (Organic phase) away from unreacted glycol (Aqueous phase).

-

-

Purification: Dry organic phase over Na₂SO₄, filter, and concentrate. Distill the residue (liquid) under reduced pressure.

Protocol 2: Decision Matrix for Solvent Choice

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Solvent selection decision tree based on experimental intent.

Handling & Stability Warnings

-

Aqueous Acid Sensitivity: The acetal protecting group is designed to be cleaved by acid.[1] Never use acidic aqueous solutions (e.g., HCl, H₂SO₄) unless the goal is to deprotect back to the aldehyde.

-

Storage: Store neat (liquid) or in anhydrous toluene/THF solutions. Avoid storing in alcohols (MeOH/EtOH) for prolonged periods to prevent slow equilibrium exchange.[1]

-

Drying: Use basic drying agents (K₂CO₃ or Na₂SO₄) rather than acidic ones (Silica can sometimes be slightly acidic; use neutralized silica for sensitive chromatography).[1]

References

-

Chemical Synthesis Database. (2025). Synthesis and physical properties of 2-(1,3-dioxolan-2-yl)pyridine. Retrieved from

-

PubChem. (2025).[1] 2-(1,3-Dioxolan-2-yl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved from

-

BenchChem. (2025).[1][3] Purification and Application Protocols for Pyridine Acetals. Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-(1,3-Dioxolan-2-yl)pyridine. Retrieved from

-

ResearchGate. (2007).[1] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization. Dalton Transactions.[1] Retrieved from

Difference between picolinaldehyde and pyridine-2-carbaldehyde ethylene acetal

Executive Summary

In drug discovery and heterocyclic synthesis, Picolinaldehyde (2-Pyridinecarboxaldehyde) and its protected derivative, Pyridine-2-carbaldehyde ethylene acetal , represent two distinct strategic entry points into pyridine chemistry.

-

Picolinaldehyde is the reactive electrophile , essential for immediate functionalization (e.g., reductive amination, Knoevenagel condensation) but suffers from poor long-term stability due to oxidative degradation and polymerization.

-

Pyridine-2-carbaldehyde ethylene acetal is the latent equivalent , offering robust stability against nucleophiles and bases. It is the reagent of choice when the pyridine ring requires modification (e.g., lithiation, cross-coupling) prior to carbonyl activation.

This guide delineates their physicochemical differences, stability profiles, and provides validated protocols for their interconversion, ensuring reproducibility in high-stakes synthesis.

Physicochemical Characterization

The following table contrasts the fundamental properties of the free aldehyde and the masked acetal. Note the significant difference in stability and handling requirements.[1][2][3]

| Feature | Picolinaldehyde (Aldehyde) | Pyridine-2-carbaldehyde Ethylene Acetal (Acetal) |

| IUPAC Name | Pyridine-2-carbaldehyde | 2-(1,3-Dioxolan-2-yl)pyridine |

| CAS Number | 1121-60-4 | 13450-67-4 |

| Molecular Weight | 107.11 g/mol | 151.16 g/mol |

| Physical State | Liquid (Colorless to reddish-brown) | Liquid (Colorless to pale yellow) |

| Boiling Point | ~181 °C (at 760 mmHg) | ~118–120 °C (at 15 mmHg) |

| Density | 1.126 g/mL | ~1.18 g/mL |

| Solubility | Water, Ethanol, Ether | Organic solvents (DCM, THF); lower water solubility |

| Storage | Critical: Inert gas (Ar/N₂), 2–8°C. | Ambient temperature; desiccated.[4][5] |

| Main Hazard | Air-sensitive (oxidizes to picolinic acid). | Acid-sensitive (hydrolyzes back to aldehyde). |

Reactivity & Stability Profiles

Understanding the causality behind the reactivity of these species is crucial for synthetic planning.[6]

Picolinaldehyde: The Electrophile

The carbonyl carbon at the C2 position is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen (inductive effect, -I).

-

Instability: Upon exposure to air, it rapidly auto-oxidizes to picolinic acid (a white solid contaminant). It is also prone to hydration and polymerization upon prolonged standing.

-

Utility: Ideal for immediate in situ generation of Schiff bases (ligand synthesis) or heterocycle formation (e.g., imidazo[1,5-a]pyridines).

The Acetal: The Masked Survivor

The ethylene acetal moiety removes the electrophilic nature of the carbonyl.

-

Stability: It is inert to strong bases (NaOH, KOH), nucleophiles (Grignard reagents, alkyl lithiums), and reducing agents (LiAlH₄).

-

Utility: Allows for chemical manipulation of the pyridine ring (e.g., halogen-lithium exchange at C3/C4/C5) without destroying the aldehyde functionality.

Visualization: Reactivity Flow

Figure 1: Comparative reactivity flow. Red paths indicate instability or deprotection; Green paths indicate stability-enabled transformations.

Experimental Protocols

The following protocols are standardized for high reproducibility.

Protocol A: Synthesis of Pyridine-2-carbaldehyde Ethylene Acetal (Protection)

Objective: Convert the unstable aldehyde to the stable acetal for storage or multi-step synthesis.

Reagents:

-

Picolinaldehyde (1.0 eq)

-

Ethylene Glycol (1.5 – 2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)

-

Solvent: Toluene (Reagent grade)

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Picolinaldehyde (e.g., 10.7 g, 100 mmol), Ethylene Glycol (9.3 g, 150 mmol), p-TsOH (0.95 g, 5 mmol), and Toluene (150 mL).

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.

-

Monitoring: Continue reflux until water collection ceases (typically 3–5 hours).

-

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. Wash with brine (1 x 50 mL).

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficiently pure (>95%) for subsequent steps.

Protocol B: Deprotection to Picolinaldehyde

Objective: Regenerate the active aldehyde for the final synthetic step.

Reagents:

Workflow:

-

Dissolution: Dissolve the acetal (10 mmol) in THF (20 mL).

-

Hydrolysis: Add 3M HCl (10 mL) dropwise.

-

Reaction: Stir at room temperature. Monitor by TLC (usually complete in 1–2 hours).

-

Note: The pyridine nitrogen will be protonated, keeping the product in the aqueous phase.

-

-

Neutralization (Critical): Carefully neutralize with saturated NaHCO₃ or 1M NaOH until pH ~8.

-

Extraction: Extract immediately with DCM or Ethyl Acetate (3 x 20 mL).

-

Isolation: Dry (Na₂SO₄) and concentrate. Use immediately or store under Argon at 4°C.

Visualization: Protection/Deprotection Cycle

Figure 2: The synthetic cycle allowing intermediate chemical manipulation.

Strategic Application in Drug Development

When to use Picolinaldehyde (1121-60-4):

-

Late-Stage Functionalization: When the aldehyde is the final desired group or is reacted in the very next step.

-

Metal Coordination: Synthesis of tridentate ligands (e.g., terpyridine analogs) where the N-donor and O-donor are required immediately.

-

Bioconjugation: Forming Schiff bases with lysine residues on proteins (reductive amination).

When to use the Acetal (13450-67-4):

-

Lithiation Chemistry: If you need to lithiate the pyridine ring (e.g., at the 3-position using LiTMP). The free aldehyde would react with the lithium base; the acetal will not.

-

Grignard Reactions: If you are adding a Grignard reagent to a different part of the molecule.

-

Long-term Storage: If you are building a library of building blocks. The acetal does not degrade under ambient conditions like the aldehyde.

References

-

Sigma-Aldrich. 2-Pyridinecarboxaldehyde Product Specification & MSDS. Link

-

PubChem. Pyridine-2-carboxaldehyde (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. Synthesis of Pyridine-2-carbaldehyde ethylene acetal (Protocols). Link

-

Organic Chemistry Portal. Acetal Protection and Deprotection Methodologies. Link

-

Fisher Scientific. Safety Data Sheet: 2-Pyridinecarboxaldehyde. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.es [fishersci.es]

- 3. youtube.com [youtube.com]

- 4. CAS 1121-60-4: 2-Pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

Navigating the Nomenclature and Utility of 2-(1,3-Dioxolan-2-yl)pyridine: A Technical Guide

Executive Summary

2-(1,3-Dioxolan-2-yl)pyridine (CAS: 5693-54-9) serves as a critical "masked" electrophile in heterocyclic chemistry. While formally a pyridine derivative, its primary utility lies in its role as a protected form of 2-pyridinecarboxaldehyde (picolinaldehyde). By converting the reactive aldehyde into a robust acetal, researchers can perform harsh transformations on the pyridine ring—such as lithiation or nucleophilic substitution—that would otherwise destroy the carbonyl functionality.

This guide clarifies the confusing nomenclature surrounding this molecule, details its synthesis and deprotection, and provides a validated workflow for its application in drug discovery and ligand synthesis.

Part 1: Nomenclature & Identification

In literature, this compound is often obscured by inconsistent naming conventions. Medicinal chemists often refer to it by its parent aldehyde, while process chemists may use IUPAC systematic naming.

Synonym Mapping Table

| Category | Primary Name/Synonym | Context of Use |

| Systematic (IUPAC) | 2-(1,3-Dioxolan-2-yl)pyridine | Formal publications, patent claims.[1] |

| Functional | Picolinaldehyde ethylene acetal | Synthetic planning; emphasizes the "protected" state. |

| Alternative | 2-Pyridyl-1,3-dioxolane | Older literature; common in heterocycle catalogs. |

| Descriptive | 2-Pyridinecarboxaldehyde, cyclic ethylene acetal | Database indexing (e.g., Beilstein). |

| Identifier | CAS: 5693-54-9 | Primary unique identifier. |

Visualization: Nomenclature Hierarchy

The following diagram illustrates the relationship between the chemical structure and its various identifiers in literature.

Figure 1: Hierarchical mapping of synonyms for CAS 5693-54-9, linking nomenclature to specific literature contexts.

Part 2: Chemical Significance & Utility

The strategic value of 2-(1,3-Dioxolan-2-yl)pyridine lies in the chemoselectivity of the acetal group.

The "Masking" Mechanism

Aldehydes are highly susceptible to:

-

Nucleophilic attack: Grignard reagents or organolithiums will attack the carbonyl carbon.

-

Oxidation: Rapidly converts to carboxylic acids (picolinic acid).

-

Base-catalyzed condensation: Aldol reactions.

By converting the aldehyde to a 1,3-dioxolane (acetal), the carbon becomes sp3 hybridized and unreactive toward bases and nucleophiles. This allows the pyridine ring to be modified (e.g., halogenation at the 4-position) before "unmasking" the aldehyde for further ligand synthesis (e.g., Schiff base formation).

Part 3: Synthesis & Deprotection Protocols

The following protocols are standardized based on classical acetalization thermodynamics.

Protocol A: Protection (Synthesis of the Acetal)

Principle: Acid-catalyzed condensation with azeotropic water removal.

Reaction: 2-Pyridinecarboxaldehyde + Ethylene Glycol

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 equiv)

-

Ethylene glycol (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv, catalyst)

-

Solvent: Toluene or Benzene (to form azeotrope with water).

-

-

Execution:

-

Dissolve aldehyde and glycol in toluene. Add p-TsOH.

-

Heat to vigorous reflux. The solvent/water azeotrope will condense, and water will separate in the trap.

-

Endpoint: Continue until no further water accumulates in the trap (typically 4-12 hours).

-

-

Workup:

-

Cool to room temperature.

-

Wash with saturated NaHCO₃ (to neutralize acid and prevent hydrolysis).

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Vacuum distillation is preferred over chromatography for high purity.

-

Protocol B: Deprotection (Restoring the Aldehyde)

Principle: Le Chatelier’s principle driven by a large excess of water and acid catalysis.

-

Reagents: 1M HCl or 5% aqueous Trifluoroacetic acid (TFA).

-

Execution:

-

Dissolve the acetal in THF or Acetone (to ensure solubility).

-

Add aqueous acid (10 equiv of water minimum).

-

Stir at room temperature.

-

-

Validation: Monitor by TLC. The acetal is typically less polar than the parent aldehyde.

-

Workup: Neutralize with NaHCO₃, extract with DCM, and concentrate.

Visualization: Protection/Deprotection Cycle

The following diagram details the workflow for using this molecule as a protecting group strategy.

Figure 2: The synthetic cycle showing the conversion of the reactive aldehyde to the stable acetal, enabling intermediate ring modifications.

Part 4: Structural Validation

When characterizing 2-(1,3-Dioxolan-2-yl)pyridine, look for these diagnostic signals to confirm the integrity of the dioxolane ring.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 5.8 - 6.0 ppm (s, 1H) | The acetal methine proton (CH). Distinctive singlet. |

| ¹H NMR | δ 4.0 - 4.2 ppm (m, 4H) | The ethylene glycol backbone protons (-OCH₂CH₂O-). |

| ¹³C NMR | ~103 ppm | The acetal carbon. (Aldehyde carbonyl would be ~193 ppm). |

| IR | Absence of ~1700 cm⁻¹ | Disappearance of the C=O stretch confirms protection. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79773, 2-(1,3-Dioxolan-2-yl)pyridine. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for acetal formation/cleavage protocols).

Sources

Chemo-Structural Integrity of Pyridine Acetals: A Guide to Basic Media Stability and Synthetic Utility

Executive Summary

Topic: Stability and Synthetic Utility of Pyridine Acetals in Basic Media Core Insight: Unlike their acid-labile counterparts, pyridine acetals exhibit exceptional robustness in basic environments, ranging from aqueous hydroxides to anhydrous organolithiums. This guide details the mechanistic basis of this stability and provides actionable protocols for leveraging acetals as Directed Metalation Groups (DMGs) in drug discovery.

Mechanistic Foundation: Why Base Cannot "Crack" the Acetal

To understand the stability of pyridine acetals, one must analyze the failure modes of acetal hydrolysis. Hydrolysis is strictly acid-catalyzed. In basic media, the reaction is chemically "forbidden" due to the absence of a viable leaving group pathway.[1]

The Electronic Barrier

In an acetal structure (

-

No Protonation: Bases (OH⁻, RO⁻, amines) cannot protonate the acetal oxygen to create a neutral alcohol leaving group (

). -

No

Attack: The acetal carbon is sterically crowded, and the attacking nucleophile (e.g., OH⁻) would have to displace an alkoxide anion ( -

Pyridine Ring Effect: While the pyridine ring is electron-deficient (making the ring carbons susceptible to nucleophilic attack), it does not destabilize the exocyclic acetal functionality against base; in fact, it prevents the stabilization of any potential oxocarbenium ion intermediate that would form if a leaving group did leave.

Visualization: The Stability Logic

The following diagram illustrates the mechanistic "dead end" that bases encounter when interacting with pyridine acetals.

Figure 1: Mechanistic logic demonstrating the kinetic stability of pyridine acetals in basic media. The pathway to hydrolysis is blocked by the high energy required to expel an alkoxide anion.

Stability Profile: Reagent Compatibility Data

The following table summarizes the stability of a generic pyridine diethyl acetal under various basic conditions relevant to pharmaceutical synthesis.

| Reagent Class | Specific Reagent | Conditions | Stability Status | Mechanistic Note |

| Aqueous Base | 10% NaOH / KOH | Reflux, 24h | Excellent | No hydrolysis observed. Saponification of esters elsewhere is possible without affecting acetal. |

| Weak Organic Base | DMF/MeOH, 80°C | Excellent | Completely inert. Suitable for Pd-catalyzed couplings (Suzuki/Heck). | |

| Metal Hydrides | THF, Reflux | Excellent | Inert to hydride reduction. Used to mask aldehydes during ester reduction.[2] | |

| Grignard Reagents | Good | Stable, provided the Grignard does not attack the pyridine ring (see Section 3). | ||

| Organolithiums | THF, -78°C | Conditional | Critical: Acetal is stable, but the ring is reactive. Requires specific protocols (see below). |

High-Value Application: Directed Ortho Metalation (DoM)

For drug development professionals, the primary utility of pyridine acetals in base is their role as Directed Metalation Groups (DMGs) . The acetal oxygen lone pairs coordinate with lithium, directing deprotonation to the ortho position (C3 relative to the acetal).

The Challenge: Ring Attack vs. Deprotonation

Pyridine is

-

Solution: Use hindered bases (LDA, LiTMP) or low temperatures (-78°C) to favor lithiation (acid-base reaction) over addition (nucleophilic attack).

Experimental Workflow: C3-Functionalization

The following workflow describes the functionalization of 2-pyridinecarboxaldehyde diethyl acetal.

Figure 2: Directed Ortho Metalation (DoM) workflow. The acetal directs the base to the C3 position via lithium coordination, enabling regioselective functionalization.

Validated Experimental Protocols

Protocol A: Synthesis of Pyridine Diethyl Acetal (Protection)

While this step uses acid, it is the prerequisite for generating the base-stable species.

-

Reagents: 3-Pyridinecarboxaldehyde (10 mmol), Triethyl orthoformate (12 mmol), Ethanol (10 mL),

-TsOH (catalytic, 1 mol%). -

Procedure:

-

Dissolve aldehyde in ethanol/triethyl orthoformate.

-

Add

-TsOH and reflux for 4 hours. -

Neutralization (Critical): Cool to RT and quench with

(pH > 8) to prevent hydrolysis during workup. -

Concentrate in vacuo. The residue is the stable acetal.

-

Protocol B: Regioselective Lithiation (Utilization)

Demonstrates stability against strong base while functionalizing the ring.

-

Preparation of Base: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 0°C and add

(1.1 equiv) dropwise. Stir 15 min to form LDA. -

Lithiation:

-

Quench:

-

Add Electrophile (e.g.,

, 1.5 equiv). -

Warm slowly to Room Temperature.

-

-

Workup: Quench with sat.

. Extract with EtOAc.-

Result: The acetal group is retained in the final product.

-

Troubleshooting & Critical Nuances

Nucleophilic Attack on the Ring

While the acetal is stable, the pyridine ring is not.

-

Risk: Using simple alkyllithiums (e.g.,

) without steric bulk or at higher temperatures (>-40°C) can lead to addition at the C=N bond (C2 or C6 positions). -

Mitigation: Always use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA if ring addition is observed.

Deprotection

When the base chemistry is complete, the acetal can be removed to restore the aldehyde.[2]

-

Condition: Aqueous HCl (1M) or TFA/DCM.

-

Note: Pyridine is basic; it will protonate first (forming pyridinium), which actually accelerates acetal hydrolysis due to inductive electron withdrawal, making the acetal carbon more electrophilic to water.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for acetal stability profiles).

-

Comins, D. L., & O'Connor, S. (1988).[7] Regioselective Substitution in Aromatic Six-Membered Nitrogen Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative review on pyridine lithiation).

-

Gribble, G. W., & Saulnier, M. G. (1992). Directed Ortho Metalation of Pyridines. Heterocycles. (Details the use of acetals as DMGs).

-

Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation. Z. Naturforsch. (Modern protocols using TMP-bases).[8]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. echemi.com [echemi.com]

- 6. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. znaturforsch.com [znaturforsch.com]

Application Note & Protocol: Synthesis of Pyridine-2-carbaldehyde Ethylene Acetal

Abstract

The protection of carbonyl groups is a cornerstone of multi-step organic synthesis, preventing undesired side reactions of aldehydes and ketones. Pyridine-2-carbaldehyde (picolinaldehyde) features a highly reactive aldehyde functional group whose temporary masking is often essential in the synthesis of complex pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive guide to the synthesis of pyridine-2-carbaldehyde ethylene acetal, also known as 2-(1,3-dioxolan-2-yl)pyridine. We present an in-depth discussion of the acid-catalyzed reaction mechanism, a detailed, field-proven experimental protocol utilizing azeotropic distillation, and key insights into process optimization and product purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

In organic synthesis, the strategic use of protecting groups is paramount. Aldehydes are particularly susceptible to nucleophilic attack, oxidation, and reduction, making their protection crucial when performing reactions elsewhere in a molecule.[1] The conversion of an aldehyde to a cyclic acetal is a robust and common protection strategy.[2] Acetals are stable under neutral, basic, and many reductive or oxidative conditions, yet can be readily deprotected to regenerate the aldehyde under aqueous acidic conditions.[3]

The target molecule, pyridine-2-carbaldehyde ethylene acetal, is a valuable intermediate. The pyridine nitrogen offers a site for coordination, alkylation, or other transformations, while the protected aldehyde remains inert. This protocol details the synthesis from picolinaldehyde and ethylene glycol using p-toluenesulfonic acid (p-TsOH) as a catalyst, a method favored for its efficiency, reliability, and the operational simplicity of using a solid acid catalyst.[1][4]

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of a cyclic acetal from picolinaldehyde and ethylene glycol is an equilibrium-limited, acid-catalyzed process.[4] The reaction must be actively driven to completion.

Causality of Mechanistic Steps:

-

Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of picolinaldehyde by the acid catalyst, p-TsOH. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethylene glycol.[1]

-

Hemiacetal Formation: A hydroxyl group from ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields a neutral hemiacetal intermediate.[3]

-

Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The elimination of water generates a resonance-stabilized oxonium ion.[1]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, performs an intramolecular nucleophilic attack on the oxonium ion. This ring-closing step is entropically favored.[1]

-

Regeneration of Catalyst: Deprotonation of the final oxonium ion yields the stable cyclic acetal product and regenerates the p-TsOH catalyst, allowing it to re-enter the catalytic cycle.

Driving the Equilibrium: Crucially, water is a byproduct of this reaction. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is necessary to shift the equilibrium towards the product and achieve a high yield.[5] This is most effectively accomplished through azeotropic distillation using a Dean-Stark apparatus.[5][6]

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of pyridine-2-carbaldehyde ethylene acetal.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. | Notes |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 10.7 g | 0.10 | 1.0 | Pungent odor, handle in fume hood. |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 9.3 g (8.4 mL) | 0.15 | 1.5 | Use in excess to favor product formation. |

| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.48 g | 0.0025 | 0.025 | Catalyst. Anhydrous can also be used. |

| Toluene | C₇H₈ | 92.14 | 150 mL | - | - | Solvent for azeotropic water removal. |

| Sat. Sodium Bicarbonate | NaHCO₃ (aq) | - | ~50 mL | - | - | For quenching the reaction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | Drying agent. |

Equipment Required

-

250 mL round-bottom flask

-

Dean-Stark trap[7]

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Step-by-Step Procedure

-

Reaction Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry. The setup should be placed in a fume hood.

-

Charging Reagents: To the round-bottom flask, add pyridine-2-carbaldehyde (10.7 g), ethylene glycol (9.3 g), p-toluenesulfonic acid monohydrate (0.48 g), and toluene (150 mL).

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux using the heating mantle. Toluene and water will form a low-boiling azeotrope.[8][9] As the vapor condenses and collects in the Dean-Stark trap, the denser water will separate and collect in the bottom of the graduated arm, while the less dense toluene will overflow and return to the reaction flask.[5]

-

Monitoring the Reaction: Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical amount of water produced is ~1.8 mL (from 0.10 mol of reaction). The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the picolinaldehyde spot.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution. This step is crucial to neutralize the p-TsOH catalyst and stop the reaction.[10]

-

Workup - Extraction: Shake the separatory funnel, venting frequently. Separate the layers and extract the aqueous layer twice more with 25 mL portions of toluene or ethyl acetate. Combine all organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude pyridine-2-carbaldehyde ethylene acetal as an oil.

Purification

The crude product can be purified by one of two primary methods, depending on the scale and required purity.

-

Vacuum Distillation: For larger scales and when impurities have significantly different boiling points, vacuum distillation is the preferred method. The product is reported to distill at reduced pressure, affording a pure, colorless oil.[11]

-

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes. The product is more polar than the toluene solvent but less polar than any unreacted diol.

An expected yield for this reaction is in the range of 65-85%.[11]

Workflow and Process Visualization

The following diagram outlines the complete workflow from reaction setup to final product purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 8. Azeotrope | Definition, Types, Separation, & Facts | Britannica [britannica.com]

- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Utilization of Pyridine-2-carbaldehyde Ethylene Acetal as a Robust Protecting Group

Introduction: A Unique Protecting Group for Aldehydes

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Aldehydes, being highly reactive electrophiles, often necessitate protection to withstand various reaction conditions, particularly those involving strong nucleophiles or bases. While numerous acetal-based protecting groups are available, pyridine-2-carbaldehyde ethylene acetal, also known as 2-(1,3-dioxolan-2-yl)pyridine, presents a unique combination of stability and reactivity that makes it a valuable tool for the synthetic chemist.

This guide provides a comprehensive overview of the application of pyridine-2-carbaldehyde ethylene acetal as a protecting group. We will delve into its synthesis, the protocols for protection and deprotection, and its stability profile, offering field-proven insights into its practical use in research and development.

Core Principle: The Role of the Pyridine Moiety

The distinguishing feature of this protecting group is the presence of the pyridine ring. This nitrogenous heterocycle imparts unique electronic properties to the acetal functionality. As will be discussed, the pyridine nitrogen can be protonated under acidic conditions, which has a profound impact on the stability of the acetal, making it remarkably resistant to conventional acid-catalyzed hydrolysis. This acid stability, coupled with its inertness to basic and many organometallic reagents, allows for a broad range of chemical transformations to be performed on the protected substrate.

Synthesis of Pyridine-2-carbaldehyde Ethylene Acetal

The protecting group itself is readily synthesized from commercially available starting materials. The following protocol outlines a standard procedure for its preparation.

Protocol 1: Synthesis of 2-(1,3-dioxolan-2-yl)pyridine

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Pyridinecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pyridinecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add a sufficient volume of toluene to allow for efficient azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

-

The crude pyridine-2-carbaldehyde ethylene acetal can be purified by vacuum distillation to yield a colorless oil.

| Parameter | Value |

| Reactants | 2-Pyridinecarboxaldehyde, Ethylene glycol |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | Until water evolution ceases |

| Typical Yield | 60-70% |

Protection of Aldehydes

The protection of an aldehyde as its pyridine-2-carbaldehyde ethylene acetal follows a similar procedure to the synthesis of the protecting group itself, where the aldehyde to be protected is the limiting reagent.

Protocol 2: General Procedure for the Protection of an Aldehyde

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the aldehyde (1.0 eq) in toluene.

-

Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude protected aldehyde can be purified by column chromatography on silica gel.

Stability Profile: A Key Advantage

The stability of the pyridine-2-carbaldehyde ethylene acetal under various conditions is what sets it apart.

-

Basic Conditions: Like other acetals, it is highly stable in neutral to strongly basic environments, making it compatible with reagents such as metal hydrides (e.g., LiAlH₄, NaBH₄), organolithium reagents, and Grignard reagents.[2]

-

Acidic Conditions: Uniquely, this acetal exhibits remarkable stability under acidic conditions that would typically cleave other acetals.[3] This is attributed to the protonation of the pyridine nitrogen, which destabilizes the formation of the adjacent oxocarbenium ion necessary for hydrolysis.[3] This allows for selective deprotection of other acid-labile protecting groups in the presence of the pyridyl acetal.

Deprotection: A Neutral Alternative

Given the high stability of this acetal towards acid, a common deprotection strategy for other acetals is not viable. However, a mild and efficient method for the cleavage of acetals on a pyridine ring has been developed using lithium chloride in a mixture of dimethyl sulfoxide (DMSO) and water.[2]

Protocol 3: Deprotection of Pyridine-2-carbaldehyde Ethylene Acetal

This protocol is based on a general method for the cleavage of acetals under neutral conditions.[2]

Materials:

-

Protected aldehyde (substrate)

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser or sealed vial

-

Heating mantle or oil bath with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask or a sealable reaction vial, dissolve the protected aldehyde (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

-

Add an excess of lithium chloride (e.g., 5-10 eq).

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may vary depending on the substrate and should be determined empirically.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine to remove DMSO and salts, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected aldehyde.

-

If necessary, the product can be further purified by column chromatography.

| Parameter | Value |

| Reagent | Lithium chloride |

| Solvent | DMSO/Water |

| Temperature | 100-150 °C |

| Reaction Time | Substrate dependent (monitor by TLC/GC-MS) |

| Work-up | Aqueous extraction |

Application in Synthesis: A Strategic Choice

While specific examples of the use of pyridine-2-carbaldehyde ethylene acetal in the total synthesis of complex molecules are not widely reported in the literature, its unique stability profile makes it a strategic choice in scenarios where acidic conditions are required for other transformations within the synthetic route. For instance, the synthesis of certain pharmaceutical compounds like pralidoxime and carbinoxamine starts from pyridine-2-carbaldehyde.[4][5][6] In a multi-step synthesis of analogues of these compounds, where other functional groups might require acid-labile protecting groups, the use of pyridine-2-carbaldehyde ethylene acetal for the aldehyde functionality would be a logical and advantageous strategy.

A patent for the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones mentions the use of acetal protection as a step in a prior art synthesis, highlighting its utility in shielding the aldehyde during other transformations.[7]

Conclusion and Future Outlook

Pyridine-2-carbaldehyde ethylene acetal is a valuable and perhaps underutilized protecting group for aldehydes. Its exceptional stability to both strongly basic and acidic conditions provides a unique synthetic window for complex molecular manipulations. The development of a reliable, neutral deprotection protocol using lithium chloride further enhances its utility. For researchers and drug development professionals, this protecting group should be considered a powerful tool in the design of synthetic routes where traditional acetals may not be suitable. Further exploration of its application in the total synthesis of natural products and active pharmaceutical ingredients is warranted and will likely lead to innovative and efficient synthetic strategies.

References

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Cleavage of Ketals and Acetals Using Lithium Chloride in Water-Dimethyl Sulfoxide. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Wikipedia. (2023, December 29). Pralidoxime. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Tamiya, J., & Toste, F. D. (2006). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. Organic Letters, 8(24), 5553–5556. Available at: [Link]

-

Markó, I. E., et al. (2004). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition, 43(15), 1952-1954. Available at: [Link]

- Fleming, I. (2011). Reductive Cleavage of Acetals and Ketals by Borane. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 131-164). Elsevier.

-

Musilek, K., et al. (2021). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. Molecules, 26(23), 7354. Available at: [Link]

-

Metaseer. (2024). Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. Retrieved February 24, 2026, from [Link]

-

Zhang, Z., et al. (2023). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Chemical Science, 14(12), 3169–3176. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Retrieved February 24, 2026, from [Link]

-

Gomez, M., et al. (2024). Continuous Flow Synthesis of the Nerve Agent Antidote Pralidoxime (2‐PAM) Iodide. ChemistrySelect, 9(33). Available at: [Link]-Gomez-Rocha/1d34c89286d36e814d4851214300994a3260d703)

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Available at: [Link]

-

Vapourtec. (2024). Multistep Synthesis | Reaction Integration. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved February 24, 2026, from [Link]

-

Pluth, M. D., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. Available at: [Link]

-

LibreTexts Chemistry. (2022, July 20). 10.3: Acetals and Ketals. Retrieved February 24, 2026, from [Link]

-

Jensen, J., et al. (2014). A Multi-Step Synthesis Involving a Protecting Group: An Advanced and Open-Ended Version of a Familiar Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 91(7), 1044-1047. Available at: [Link]

-

Mattinen, L., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(20), 5052–5055. Available at: [Link]

-

Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. Available at: [Link]

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

-

Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. Available at: [Link]

-

Mackenzie, L. E., et al. (2016). 'One-pot' sequential deprotection/functionalisation of linear-dendritic hybrid polymers using a xanthate mediated thiol/Mich. Polymer Chemistry, 7(4), 843-851. Available at: [Link]

-

Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. Data in Brief, 21, 1033-1039. Available at: [Link]

-

Allcorn, E., et al. (2023). Crystal structures of polymerized lithium chloride and dimethyl sulfoxide in the form of {2LiCl·3DMSO} n and {LiCl·DMSO} n. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–79. Available at: [Link]

-

Gulea, A., et al. (2020). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020(4), M1174. Available at: [Link]

-

Ganguly, N. C., et al. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthetic Communications, 39(23), 4237-4246. Available at: [Link]

Sources

- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. osti.gov [osti.gov]

- 4. Pralidoxime - Wikipedia [en.wikipedia.org]

- 5. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

Reaction conditions for 2-(1,3-Dioxolan-2-yl)pyridine synthesis using Dean-Stark

Application Note: High-Yield Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine via Dean-Stark Azeotropic Acetalization

Introduction & Strategic Rationale